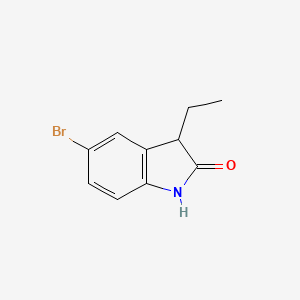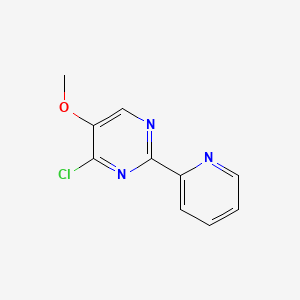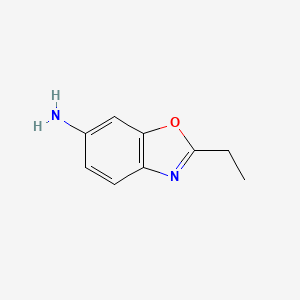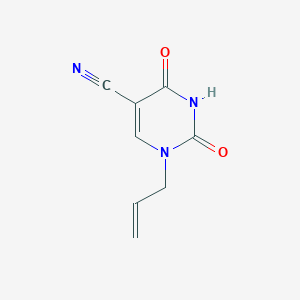
5-Bromo-3-etilindolin-2-ona
Descripción general
Descripción
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one (BEDI) is an organic compound of the indole family, a type of heterocyclic compound that has a wide range of applications in scientific research. BEDI has been studied for its potential as a drug, as a catalyst, and as a reagent in organic synthesis. It has been used in a variety of laboratory experiments, including in the synthesis of other compounds and in the study of enzyme inhibition.
Aplicaciones Científicas De Investigación
Actividad Antiproliferativa/Citotóxica
5-Bromo-3-etilindolin-2-ona se ha utilizado en la síntesis de derivados de fitoalexinas de indol, que se han probado para su actividad antiproliferativa/citotóxica contra líneas celulares de cáncer humano . Algunos análogos han mostrado actividad comparable o mejor que el cisplatino, un fármaco de quimioterapia común .
Actividad Antifúngica
Se ha descubierto que los derivados de indol, incluido this compound, presentan una amplia gama de actividades antifúngicas .
Efecto Antibacteriano
Los derivados de indol también muestran efectos antibacterianos moderados .
Actividad Antiprotozoaria
Se ha descubierto que las fitoalexinas de indol, que pueden derivarse de this compound, tienen actividad antiprotozoaria .
Efecto Antiagregación
Las fitoalexinas de indol han demostrado un efecto antiagregación en el líquido cefalorraquídeo de pacientes con esclerosis múltiple .
Efectos Anticancerígenos y Antiproliferativos
Las fitoalexinas de indol exhiben efectos anticancerígenos y antiproliferativos contra líneas celulares de cáncer humano .
Actividad Antiviral
Los derivados de indol poseen diversas actividades biológicas, incluida la actividad antiviral .
Actividad Antiinflamatoria
Los derivados de indol también tienen propiedades antiinflamatorias .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
It’s worth noting that indole derivatives are known for their diverse biological activities, including interactions with various cellular targets .
Result of Action
Some indole derivatives have shown significant bioactivity, including cytotoxic effects against certain cancer cell lines
Propiedades
IUPAC Name |
5-bromo-3-ethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFJZJWPWMXDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378126 | |
| Record name | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304876-05-9 | |
| Record name | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)


![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)







![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)
